Perfluoro(4-methoxybutanoic) acid is a perfluorinated carboxylic acid characterized by its unique molecular structure and properties. It is recognized for its environmental persistence and potential health impacts, making it a subject of increasing scrutiny in scientific research and regulatory discussions. The compound is primarily used in various industrial applications, particularly in the manufacturing of fluoropolymers and surfactants.
Perfluoro(4-methoxybutanoic) acid is produced through specialized chemical processes and is available from various suppliers, including LGC Standards and Isotope.com, which provide reference standards for environmental analysis. The compound has a CAS number of 863090-89-5 and a molecular formula of CH₉O₃, with a molecular weight of 280.05 g/mol .
This compound falls under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation in the environment. PFAS are classified based on their carbon chain length and functional groups, with perfluoro(4-methoxybutanoic) acid being a short-chain variant due to its five carbon atoms .
The synthesis of perfluoro(4-methoxybutanoic) acid typically involves fluorination processes that introduce fluorine atoms into organic compounds. This can be achieved through several methods:
The synthesis often requires careful control of temperature and pressure to ensure complete fluorination while minimizing side reactions. The use of solvents such as methanol or acetic acid during synthesis can help stabilize reactive intermediates .
Perfluoro(4-methoxybutanoic) acid can undergo various chemical reactions typical for carboxylic acids:
These reactions are influenced by the presence of fluorinated groups, which can alter reactivity compared to non-fluorinated carboxylic acids. For instance, the strong electronegativity of fluorine increases the acidity of the carboxylic group .
The mechanism by which perfluoro(4-methoxybutanoic) acid exerts its effects involves interactions at the molecular level with biological systems. Its persistence in the environment leads to bioaccumulation, where it can disrupt endocrine functions in organisms.
Research indicates that perfluoroalkyl substances can interfere with lipid metabolism and hormonal balance due to their structural similarity to fatty acids, leading to potential toxicological effects .
Relevant data from studies indicate that these properties contribute significantly to its environmental persistence and potential accumulation in biological systems .
Perfluoro(4-methoxybutanoic) acid finds applications primarily in:
Its unique properties make it valuable in industrial processes but also raise concerns regarding environmental impact and human health risks associated with PFAS exposure .
PFMOBA enters the environment primarily through industrial discharges and consumer product life cycles. It has been identified as a byproduct of fluoropolymer manufacturing processes, particularly those involving hexafluoropropylene oxide (HFPO) dimer acid (GenX) production [3]. Wastewater discharge from such facilities represents a significant vector, with PFMOBA detected in river systems like the Cape Fear River in North Carolina at concentrations reaching 120 ng/L in surface water and 85 ng/L in finished drinking water [3]. This contamination reflects inefficient removal by conventional water treatment technologies, which struggle with the high water solubility and anionic nature of short-chain PFAS [4].
Environmental monitoring studies reveal that PFMOBA exhibits mobility in aquatic systems comparable to other short-chain PFAS. Its detection in groundwater plumes downgradient of industrial sites suggests moderate retention in soil matrices, though less pronounced than long-chain counterparts like PFOS [4] [8]. While comprehensive ecological monitoring data remain sparse, PFMOBA's presence in drinking water sources serving over 200,000 residents highlights its significance as a contaminant of emerging concern [3]. Atmospheric transport is plausible but not yet confirmed, as physicochemical properties (e.g., vapor pressure, Henry's Law constant) specific to PFMOBA require further characterization.
Table 1: Documented Environmental Occurrences of PFMOBA
Location | Environmental Medium | Concentration Range | Source Attribution |
---|---|---|---|
Cape Fear River, NC, USA | Surface Water | 32–120 ng/L | Industrial manufacturing |
Cape Fear River, NC, USA | Finished Drinking Water | 18–85 ng/L | Water treatment plant intake |
Groundwater, NC, USA | Aquifer | <10–45 ng/L | Industrial site leaching |
Consumer products represent secondary vectors, though direct measurements of PFMOBA in products are limited. Analogous PFECA compounds have been identified in water-resistant textiles, food packaging, and cosmetic formulations, suggesting potential consumer exposure routes [8] [9]. Degradation of precursor compounds (e.g., fluorotelomer alcohols) may also contribute to environmental PFMOBA loads, though transformation pathways remain unquantified [9].
The molecular structure of PFMOBA (CF₃OCF₂CF₂CF₂COOH) confers unique physicochemical properties that differentiate it from legacy PFAS:
Table 2: Structural and Physicochemical Comparison of PFMOBA with Representative PFAS
Compound | Chain Length | Functional Group | Ether Linkage | Molecular Weight (g/mol) | Estimated Water Solubility (mg/L) |
---|---|---|---|---|---|
PFMOBA | C5 (C4 + OCH₃) | Carboxylate | Yes | 232.04 | >1,000 |
PFOA (legacy) | C8 | Carboxylate | No | 414.07 | 9,500 |
PFOS (legacy) | C8 | Sulfonate | No | 500.13 | 680 |
GenX (HFPO-DA) | C6 | Carboxylate | Yes | 330.05 | 24,000 |
Experimental toxicology studies using murine models provide initial insights into PFMOBA's bioactivity. Oral exposure (0–50 mg/kg/day for 30 days) in C57BL/6 mice induced hepatomegaly in males, evidenced by increased relative liver weights at the highest dose [3]. Immunological screening revealed altered splenic cellularity, with significant reductions in B-cell (CD19+) and natural killer (NK) cell populations in both sexes at 50 mg/kg/day [3]. These effects occurred without overt cytotoxicity, suggesting specific immunomodulatory pathways. However, functional immune endpoints (e.g., NK cell cytotoxicity, T-dependent antibody response) remained unaffected, contrasting with the immunosuppressive effects of legacy PFAS like PFOA [3].
Table 3: Summary of Key Research Findings on PFMOBA Bioactivity
Endpoint | Experimental System | Key Findings | Dose Threshold | Reference |
---|---|---|---|---|
Hepatomegaly | Male C57BL/6 mice (30-day) | ↑ Relative liver weight | 50 mg/kg/day | [3] |
Splenocyte composition | Male/Female C57BL/6 mice | ↓ CD19+ B cells and NK cells | 50 mg/kg/day | [3] |
Innate immune function | NK cytotoxicity assay | No significant alteration | ≤50 mg/kg/day | [3] |
Humoral immune function | TDAR assay | No significant suppression | ≤50 mg/kg/day | [3] |
Mechanistic studies remain limited but suggest potential interactions with nuclear receptors involved in lipid metabolism. PFMOBA did not activate PPARα in reporter gene assays [9], distinguishing it from many carboxylic acid PFAS. This implies alternative pathways for hepatomegaly, possibly involving interactions with constitutive androstane receptor (CAR) or pregnane X receptor (PXR), which regulate xenobiotic metabolism and liver enlargement [9].
Despite emerging data, critical gaps impede comprehensive risk assessment of PFMOBA:
Toxicokinetic and Metabolic Pathways:
Ecological and Human Exposure Dynamics:
Transformation Products and Mixture Effects:
Methodological Challenges:
Table 4: Critical Research Priorities for PFMOBA
Research Domain | Specific Knowledge Gaps | Recommended Approaches |
---|---|---|
Toxicokinetics | ADME parameters, protein binding, half-life | Radiolabeled tracer studies; PBPK model development |
Human Exposure | Biomonitoring in vulnerable populations (e.g., infants) | High-resolution mass spectrometry (HRMS) of serum |
Environmental Fate | Biodegradation pathways, transformation products | Soil/water microcosm studies; nontarget HRMS |
Mechanistic Toxicology | Receptors beyond PPARα (CAR/PXR); immunotoxicity mechanisms | Transcriptomics; in vitro reporter assays |
Analytical Methods | Standardized detection protocols for complex matrices | Interlaboratory validation; isotope dilution |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4